1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 244.29 g/mol. It is classified as an organic compound and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for developing biologically active compounds. The compound is recognized for its potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves several key steps:
The molecular structure of 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate can be described as follows:
COC(=O)C1(CN)CN(C(=O)OC(C)(C)C)C1
, which provides insight into its connectivity .
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate can participate in various chemical reactions:
The mechanism of action of 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with specific biological targets. It may bind to enzymes or receptors within biological systems, modulating their activity and leading to various biological effects. The precise pathways depend on the specific applications and structural characteristics of the compound, indicating its potential role in drug development .
The physical and chemical properties of 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate include:
These properties play a crucial role in determining the compound's behavior during synthesis and application .
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4